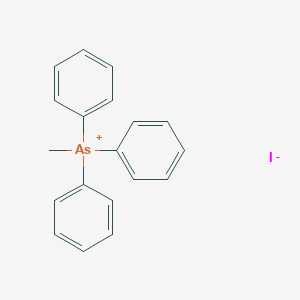

Methyltriphenylarsonium iodide

Beschreibung

Eigenschaften

IUPAC Name |

methyl(triphenyl)arsanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18As.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKOMSNOFJXDT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883685 | |

| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-33-8 | |

| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylarsonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylarsonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Illuminating the Path of Nucleophilic Substitution: A Guide to Methyltriphenylarsonium Iodide

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. Nucleophilic substitution reactions are a cornerstone of organic synthesis, and their optimization is critical for the construction of complex molecular architectures. This guide provides an in-depth exploration of methyltriphenylarsonium iodide, a potent yet often overlooked reagent in the synthetic chemist's toolkit. We will delve into its synthesis, mechanistic intricacies in nucleophilic substitution, and provide detailed protocols for its application, particularly in the context of phase-transfer catalysis.

Introduction: The Arsonium Advantage in Catalysis

Methyltriphenylarsonium iodide, [(C₆H₅)₃AsCH₃]⁺I⁻, is a quaternary arsonium salt that serves as a highly effective phase-transfer catalyst (PTC). In biphasic reaction systems, where reactants are segregated in immiscible aqueous and organic layers, PTCs are indispensable for transporting anionic nucleophiles from the aqueous phase to the organic phase where the electrophilic substrate resides.[1]

While quaternary ammonium and phosphonium salts are more commonly employed as PTCs, arsonium salts like methyltriphenylarsonium iodide present unique advantages. The larger atomic radius and greater polarizability of arsenic compared to nitrogen or phosphorus can lead to "softer" cations. This property can influence the ion-pairing with the nucleophile in the organic phase, potentially leading to enhanced reactivity.[2] Furthermore, arsonium salts often exhibit superior thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.

This guide will provide the necessary details to synthesize, characterize, and effectively utilize methyltriphenylarsonium iodide in nucleophilic substitution reactions, empowering researchers to explore its potential in their synthetic endeavors.

Synthesis of Methyltriphenylarsonium Iodide: A Two-Step Protocol

The preparation of methyltriphenylarsonium iodide is a straightforward two-step process commencing with the synthesis of its precursor, triphenylarsine.

Protocol 1: Synthesis of Triphenylarsine (As(C₆H₅)₃)

Triphenylarsine can be reliably synthesized via a Grignard reaction between phenylmagnesium bromide and arsenic trichloride.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Arsenic trichloride (AsCl₃)

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction under inert atmosphere (e.g., Schlenk line)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming. Once the reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.[3][4]

-

Reaction with Arsenic Trichloride: The Grignard solution is cooled in an ice bath. A solution of arsenic trichloride in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then carefully hydrolyzed by the slow addition of water, followed by concentrated hydrochloric acid to dissolve the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude triphenylarsine.

-

Recrystallization: The crude product is recrystallized from ethanol to afford pure triphenylarsine as a white crystalline solid.

Protocol 2: Synthesis of Methyltriphenylarsonium Iodide

With triphenylarsine in hand, the final quaternization step is readily achieved.

Materials:

-

Triphenylarsine

-

Iodomethane (Methyl iodide)

-

Benzene or Toluene

Procedure:

-

A solution of triphenylarsine in benzene or toluene is prepared in a round-bottom flask.

-

An excess of iodomethane is added to the solution.

-

The mixture is stirred at room temperature for 12-24 hours. A white precipitate of methyltriphenylarsonium iodide will form.[5]

-

The precipitate is collected by filtration, washed with fresh benzene or toluene, and dried under vacuum to yield the final product.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈AsI | [6] |

| Molecular Weight | 448.17 g/mol | [6] |

| Appearance | Pale yellow crystals or powder | [6] |

| Melting Point | 173 °C | [6] |

Application in Nucleophilic Substitution: Phase-Transfer Catalysis

Methyltriphenylarsonium iodide excels as a phase-transfer catalyst, particularly in O-alkylation and S-alkylation reactions. The following protocol details its use in the etherification of a phenol, a classic example of a nucleophilic substitution reaction.

Mechanistic Rationale

The catalytic cycle of phase-transfer catalysis using methyltriphenylarsonium iodide in the etherification of a phenol with an alkyl halide is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C─H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Methylene Moiety and Beyond: A Senior Application Scientist's Guide to Methyltriphenylarsonium Iodide in Organic Synthesis

Introduction: Unveiling the Potential of an Organoarsenic Reagent

In the vast toolkit of the modern synthetic chemist, the quest for efficient and selective methods for carbon-carbon bond formation remains a paramount objective. While phosphorus ylides have long held a celebrated position in the realm of olefination chemistry through the Nobel Prize-winning Wittig reaction, their arsenic-containing counterparts, the arsonium ylides, offer a unique and often advantageous reactivity profile. This guide provides an in-depth exploration of Methyltriphenylarsonium iodide, a key precursor to the methylenetriphenylarsorane ylide, and its applications in organic synthesis. We will delve into the mechanistic nuances that differentiate it from its phosphonium analog, provide detailed protocols for its use, and explore its potential in the synthesis of complex molecular architectures.

Methyltriphenylarsonium iodide is a pale yellow crystalline solid that serves as a stable and readily available precursor to the corresponding arsonium ylide.[1][2] Its primary utility lies in its role as a methylenating agent, efficiently converting aldehydes and ketones into terminal alkenes.[3][4]

| Property | Value |

| Chemical Formula | C₁₉H₁₈AsI |

| Molecular Weight | 448.18 g/mol |

| CAS Number | 1499-33-8 |

| Appearance | Slightly pale yellow solid |

| Melting Point | 173 °C |

Core Application: The Arsa-Wittig Reaction for Olefination

The most prominent application of Methyltriphenylarsonium iodide is in the Wittig-type olefination, often referred to as the Arsa-Wittig reaction. This transformation provides a reliable method for the introduction of a methylene group (=CH₂) onto a carbonyl carbon.[3][4]

The Causality Behind the Choice: Arsonium vs. Phosphonium Ylides

The decision to employ an arsonium ylide over a phosphonium ylide is rooted in the fundamental differences in their electronic properties and the resulting reactivity. Arsonium ylides, such as the one derived from Methyltriphenylarsonium iodide, are generally more nucleophilic and reactive than their phosphonium counterparts.[5] This heightened reactivity can be attributed to the lower electronegativity and greater polarizability of arsenic compared to phosphorus, which leads to a greater contribution from the ylidic resonance structure (with a negative charge on the carbon) over the ylene form (with a double bond to the heteroatom).

This increased reactivity translates to several practical advantages in the laboratory:

-

Milder Reaction Conditions: Arsa-Wittig reactions can often be carried out under milder conditions, sometimes even at room temperature, and may proceed faster than their phosphorus-based counterparts.[3]

-

Higher Yields with Sterically Hindered Substrates: The increased nucleophilicity of arsonium ylides can lead to higher yields when reacting with sterically hindered aldehydes and ketones, where phosphonium ylides might struggle.

-

Overcoming Challenging Substrates: In cases where a Wittig reaction with a phosphonium ylide is sluggish or fails, the corresponding arsonium ylide can provide a viable alternative.

However, it is also important to consider the potential downsides. The major byproduct of the Arsa-Wittig reaction is triphenylarsine oxide, which, like triphenylphosphine oxide, can sometimes complicate product purification. Additionally, arsenic compounds are generally more toxic than their phosphorus analogs, necessitating careful handling and waste disposal.

Mechanism of the Arsa-Wittig Reaction

The mechanism of the Arsa-Wittig reaction is analogous to the classical Wittig reaction. It proceeds through the formation of a betaine intermediate, followed by the formation of an oxaarsetane, which then collapses to the desired alkene and triphenylarsine oxide.

Figure 1: Mechanism of the Arsa-Wittig Reaction.

Experimental Protocols

Protocol 1: Preparation of Methyltriphenylarsonium Iodide

This protocol is analogous to the preparation of the corresponding phosphonium salt and involves the quaternization of triphenylarsine with methyl iodide.

Materials:

-

Triphenylarsine

-

Methyl iodide

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylarsine (1.0 eq) in anhydrous toluene.

-

Add methyl iodide (1.1 eq) to the solution.

-

Stir the reaction mixture at reflux for 4-6 hours. A white precipitate of Methyltriphenylarsonium iodide will form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield Methyltriphenylarsonium iodide as a white to pale yellow powder.

Protocol 2: In Situ Generation of Methylenetriphenylarsorane and Olefination of an Aldehyde

This protocol details the use of Methyltriphenylarsonium iodide for the methylenation of an aldehyde. The arsonium ylide is generated in situ using a strong base.

Materials:

-

Methyltriphenylarsonium iodide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Methyltriphenylarsonium iodide (1.2 eq).

-

Add anhydrous THF via syringe to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The formation of the deep red to orange colored ylide, methylenetriphenylarsorane, will be observed.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired terminal alkene.

Sources

Application Notes and Protocols: Methyltriphenylarsonium Iodide as a Phase Transfer Catalyst

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of methyltriphenylarsonium iodide as a phase transfer catalyst (PTC). It delves into the fundamental principles of phase transfer catalysis, the unique attributes of arsonium salts, and provides detailed, field-proven protocols for its use in key organic transformations. The content is structured to deliver not only procedural steps but also the underlying scientific rationale to empower users to optimize their synthetic strategies.

Introduction to Phase Transfer Catalysis and the Role of Arsonium Salts

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases (e.g., aqueous and organic).[1] The catalyst, typically an onium salt, transports a reactant from one phase to another, enabling the reaction to proceed.[2] This technique offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often, enhanced reaction rates and yields.[1]

While quaternary ammonium and phosphonium salts are the most common PTCs, arsonium salts, such as methyltriphenylarsonium iodide, present unique characteristics.[3] The larger atomic radius and greater polarizability of arsenic compared to nitrogen or phosphorus can influence the lipophilicity and catalytic activity of the arsonium cation. This can lead to enhanced solubility in organic solvents and potentially different selectivities in certain reactions.

Physicochemical Properties of Methyltriphenylarsonium Iodide

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C19H18AsI | [4] |

| Molecular Weight | 448.17 g/mol | [5] |

| Appearance | Pale yellow to light orange crystalline powder | [5][6] |

| Melting Point | 171-175 °C | [7] |

| Solubility | Soluble in methanol | [7] |

Mechanism of Action in Phase Transfer Catalysis

The catalytic cycle of methyltriphenylarsonium iodide in a typical liquid-liquid phase transfer system can be visualized as follows:

Caption: Mechanism of Methyltriphenylarsonium Iodide in PTC.

The lipophilic triphenyl groups of the methyltriphenylarsonium cation facilitate its transport, along with the desired anion, from the aqueous phase into the organic phase.[3] In the organic phase, the anion is "naked" and highly reactive, leading to a rapid reaction with the organic substrate.[8]

Applications in Organic Synthesis

Methyltriphenylarsonium iodide is a versatile catalyst for a range of organic transformations.

Nucleophilic Substitution Reactions

A primary application of methyltriphenylarsonium iodide is in facilitating nucleophilic substitution reactions.[6] This is particularly valuable when employing inorganic nucleophiles with organic substrates.

Protocol 1: Cyanation of an Alkyl Halide

This protocol details the synthesis of an alkyl nitrile from an alkyl bromide using sodium cyanide.

Materials:

-

Alkyl bromide (e.g., 1-bromooctane)

-

Sodium cyanide (NaCN)

-

Methyltriphenylarsonium iodide

-

Toluene

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 1-bromooctane (10 mmol), sodium cyanide (20 mmol), and methyltriphenylarsonium iodide (0.5 mmol, 5 mol%).

-

Solvent Addition: Add toluene (50 mL) and deionized water (50 mL) to the flask.

-

Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield the desired alkyl nitrile.

Causality Behind Experimental Choices:

-

Vigorous Stirring: Maximizes the interfacial area between the aqueous and organic phases, which is crucial for efficient phase transfer.

-

Excess Nucleophile: The use of excess sodium cyanide ensures a high concentration of the nucleophile in the aqueous phase, driving the equilibrium towards the formation of the arsonium-cyanide ion pair.

-

Catalyst Loading: 5 mol% is a typical starting point for catalyst loading. This can be optimized depending on the reactivity of the substrate.

Precursor to Arsonium Ylides for Wittig-type Reactions

Methyltriphenylarsonium iodide can serve as a precursor to methylenetriphenylarsorane, an arsonium ylide. Arsonium ylides are analogs of phosphonium ylides and can be used in Wittig-type reactions to convert aldehydes and ketones into alkenes.[9][10]

Protocol 2: In Situ Generation of an Arsonium Ylide and Olefination

This protocol describes the conversion of an aldehyde to an alkene using methyltriphenylarsonium iodide.

Materials:

-

Methyltriphenylarsonium iodide

-

Strong base (e.g., n-butyllithium in hexanes, sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringes for liquid transfer under an inert atmosphere

Procedure:

-

Ylide Formation: To a Schlenk flask containing a suspension of methyltriphenylarsonium iodide (11 mmol) in anhydrous THF (50 mL) under an argon atmosphere, add n-butyllithium (10 mmol, 1.6 M in hexanes) dropwise at 0°C.

-

Stirring: Stir the resulting deep red solution at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution to 0°C and add a solution of benzaldehyde (10 mmol) in anhydrous THF (10 mL) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the alkene.

Expert Insights:

-

The choice of base for deprotonation is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions.

-

The stereochemical outcome of the Wittig-type reaction can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.[11]

Experimental Workflow and Logic

The successful implementation of a phase transfer catalyzed reaction hinges on a logical workflow.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 3. biomedres.us [biomedres.us]

- 4. Arsonium, methyltriphenyl-, iodide (1:1) | C19H18AsI | CID 73911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes & Protocols: The Role of Methyltriphenylarsonium Iodide in the Synthesis of Complex Molecules

Introduction: Beyond Phosphorus, The Utility of Arsonium Ylides

In the vast toolkit of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. While the Wittig reaction, employing phosphonium ylides, is a justly celebrated and widely used transformation, related reagents based on other heteroatoms offer unique reactivity profiles.[1][2] Methyltriphenylarsonium iodide ([As(Ph)₃CH₃]⁺I⁻) is a key precursor to one such reagent: the arsonium ylide, methylenetriphenylarsorane. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering researchers a powerful, albeit less common, tool for olefination reactions.

Methyltriphenylarsonium iodide is an organoarsenic salt that serves as a stable, crystalline solid, which upon treatment with a strong base, generates the highly reactive methylenetriphenylarsorane ylide.[3][4] An ylide is a neutral, dipolar molecule with adjacent positive and negative charges, in this case, a positively charged arsenic atom bonded to a negatively charged carbon (a carbanion).[5] This structural feature makes the carbon atom highly nucleophilic and is the basis for its utility in synthesis.[6][7]

| Compound Property | Value |

| CAS Number | 1499-33-8[6][8] |

| Molecular Formula | C₁₉H₁₈AsI[6][9] |

| Molecular Weight | 448.18 g/mol [6][9] |

| Appearance | Light orange, yellow, or green crystalline powder[6][7] |

| Melting Point | 173-177 °C[9] |

| Solubility | Soluble in methanol[10] |

| Sensitivity | Light sensitive[9][10] |

Core Application: The Arsa-Wittig Olefination

The primary role of methyltriphenylarsonium iodide is to serve as a precursor for the in-situ generation of methylenetriphenylarsorane, an arsonium ylide. This ylide is a potent nucleophile used to convert aldehydes and ketones into terminal alkenes (olefins), a process analogous to the well-known Wittig reaction.

Mechanism of Ylide Formation and Olefination

The overall transformation occurs in two distinct stages:

-

Deprotonation: Methyltriphenylarsonium iodide is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) to abstract a proton from the methyl group. This deprotonation generates the neutral, dipolar arsonium ylide. The choice of base is critical and depends on the acidity of the arsonium salt and the reaction conditions.

-

Reaction with Carbonyl: The generated ylide rapidly reacts with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. This is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaarshetane. This intermediate is unstable and spontaneously collapses, extruding triphenylarsine oxide and forming the desired alkene.

The workflow and mechanism are illustrated below.

Caption: General workflow for the Arsa-Wittig olefination reaction.

Field Insights: A Comparative Perspective

While mechanistically similar, arsonium ylides exhibit distinct reactivity compared to their phosphonium and sulfonium counterparts. Understanding these differences is key to rational reagent selection in complex synthesis.

Arsonium ylides are generally considered more reactive and nucleophilic than the analogous phosphonium ylides.[11] This increased reactivity is attributed to the lower electronegativity and greater polarizability of arsenic compared to phosphorus, leading to a more dipolar As⁺-C⁻ bond.[11] This makes the ylide carbon "softer" and more nucleophilic. Consequently, arsonium ylides can react efficiently with sterically hindered ketones that are often poor substrates for phosphonium ylides.[2]

| Ylide Type | Heteroatom | Typical Stability | Reactivity | Primary Application |

| Phosphonium | Phosphorus (P) | Stabilized ylides are often isolable. Unstabilized are reactive.[5][12] | Good | Alkene synthesis (Wittig)[5] |

| Arsonium | Arsenic (As) | Generally less stable than phosphonium analogues. | High[11] | Alkene synthesis, especially with hindered carbonyls.[2] |

| Sulfonium | Sulfur (S) | Varies widely. Sulfoxonium ylides are highly stable.[13][14] | Moderate to High | Epoxide, aziridine, and cyclopropane synthesis.[13][14] |

The ylide derived from methyltriphenylarsonium iodide is an unstabilized ylide , as there are no electron-withdrawing groups on the carbanion to delocalize the negative charge through resonance.[12][15] Unstabilized ylides are significantly more reactive than stabilized ylides (e.g., those bearing an adjacent carbonyl group) and will react with both aldehydes and ketones.[12][16]

Protocols for Synthesis and Application

Safety First: Organoarsenic compounds are toxic and should be handled with extreme care.[7][8] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of Methyltriphenylarsonium Iodide

This protocol is analogous to the preparation of phosphonium salts and involves the quaternization of triphenylarsine with methyl iodide.[17]

Materials:

-

Triphenylarsine (AsPh₃)

-

Methyl iodide (CH₃I)[18]

-

Anhydrous toluene or benzene

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere, dissolve triphenylarsine (1.0 eq) in anhydrous toluene.

-

Add methyl iodide (1.1 eq) to the solution via syringe.

-

Stir the reaction mixture at room temperature. The product will begin to precipitate as a white or pale-yellow solid. The reaction may be gently heated (40-50 °C) to ensure completion.

-

After stirring for 12-24 hours, cool the mixture to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold, anhydrous toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the resulting methyltriphenylarsonium iodide under vacuum. The product should be stored in a desiccator, protected from light.

Protocol 2: General Procedure for Methyleneation of a Ketone

This protocol details the in-situ generation of the arsonium ylide and its subsequent reaction with a model ketone (e.g., acetophenone).

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nature of the Arsonium-Ylide Ph3 As=CH2 and a Uranium(IV) Arsonium-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ylide - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. americanelements.com [americanelements.com]

- 8. Arsonium, methyltriphenyl-, iodide (1:1) | C19H18AsI | CID 73911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyltriphenylarsonium iodide, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. METHYLTRIPHENYLARSONIUM IODIDE | 1499-33-8 [chemicalbook.com]

- 11. Stibonium and bismuthonium ylides. A comparison with arsonium and other ylides, also including the crystal structure of triphenylarsonium bis(phenylsulphonyl)methylide and triphenylarsonium and triphenylstibonium 4,4-dimethyl-2,6-dioxocyclohexylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]

- 13. baranlab.org [baranlab.org]

- 14. oaepublish.com [oaepublish.com]

- 15. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

Methyltriphenylarsonium Iodide: A Versatile Reagent for Olefination and Epoxidation Reactions

Introduction

Methyltriphenylarsonium iodide is a quaternary arsonium salt that serves as a valuable precursor to the corresponding arsonium ylide. This ylide is a powerful nucleophile utilized in a variety of organic transformations, most notably in Wittig-type olefination reactions for the synthesis of alkenes and in Corey-Chaykovsky-type reactions for the formation of epoxides. Its utility stems from the ability of the arsenic center to stabilize an adjacent carbanion, which can then react with various electrophiles. This application note provides a detailed guide for researchers on the experimental setup and protocols for reactions involving Methyltriphenylarsonium iodide, with a focus on scientific integrity and practical insights.

Core Principles and Mechanistic Rationale

The reactivity of Methyltriphenylarsonium iodide is centered around the in situ generation of the methylenetriphenylarsorane ylide, Ph₃As=CH₂. This is typically achieved by deprotonation of the arsonium salt with a strong base. The resulting ylide has a resonance structure with a negative charge on the carbon and a positive charge on the arsenic atom, making the carbon atom highly nucleophilic.

Wittig-Type Olefination

In the Wittig reaction, the arsonium ylide reacts with an aldehyde or a ketone.[1] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate. This intermediate then collapses through a four-membered ring transition state (an oxaarsaphosphetane analog) to yield the desired alkene and triphenylarsine oxide as a byproduct.[1] The strong As=O bond formation is a thermodynamic driving force for this reaction.

Epoxidation

Similar to sulfur ylides in the Corey-Chaykovsky reaction, arsonium ylides can be employed for the synthesis of epoxides from aldehydes and ketones.[2] The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate. Unlike the Wittig reaction, this intermediate undergoes an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the arsonium group, displacing triphenylarsine and forming the epoxide ring.[2]

Application 1: Wittig-Type Olefination for Alkene Synthesis

This protocol details a one-pot synthesis of stilbene derivatives from benzaldehyde using an arsonium ylide generated in situ from a triphenylarsine precursor, a method directly analogous to using Methyltriphenylarsonium iodide.

Experimental Workflow: Wittig-Type Olefination

Caption: One-pot workflow for arsonium ylide mediated olefination.

Protocol: Synthesis of (E)-4-Methoxystilbene

This protocol is adapted from a procedure using triphenylarsine and an activated alkyl bromide, which forms the arsonium salt in situ.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Triphenylarsine | 306.23 | 306 mg | 1.0 |

| 2-Bromo-4'-methoxyacetophenone | 229.07 | 229 mg | 1.0 |

| 4-Methoxybenzaldehyde | 136.15 | 136 mg | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |

| Dichloromethane (DCM) | 84.93 | 10 mL | - |

Procedure:

-

Arsonium Salt Formation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylarsine (306 mg, 1.0 mmol) and 2-bromo-4'-methoxyacetophenone (229 mg, 1.0 mmol) in 10 mL of dichloromethane.

-

Heat the mixture to reflux for 30 minutes. The formation of the arsonium salt may be observed as a precipitate.

-

Ylide Generation and Olefination: Cool the reaction mixture to room temperature.

-

Add 4-methoxybenzaldehyde (136 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) to the flask.

-

Stir the reaction mixture vigorously at room temperature for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford (E)-4-methoxystilbene.

Application 2: Epoxidation of Aldehydes

This protocol describes the synthesis of an epoxide from an aldehyde using an arsonium ylide generated from Methyltriphenylarsonium iodide. This reaction is analogous to the Corey-Chaykovsky reaction which commonly employs sulfonium ylides.[3]

Reaction Mechanism: Epoxidation

Caption: Mechanism of arsonium ylide mediated epoxidation.

Protocol: Synthesis of Styrene Oxide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyltriphenylarsonium iodide | 448.17 | 448 mg | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 0.63 mL (1.6 M in hexanes) | 1.0 |

| Benzaldehyde | 106.12 | 106 mg (0.1 mL) | 1.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 mL | - |

Procedure:

-

Ylide Generation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Methyltriphenylarsonium iodide (448 mg, 1.0 mmol) in 10 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (0.63 mL of a 1.6 M solution in hexanes, 1.0 mmol) dropwise to the stirred suspension. The formation of the orange-red arsonium ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

Epoxidation: Add benzaldehyde (106 mg, 1.0 mmol) dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield styrene oxide.

Safety Precautions

Methyltriphenylarsonium iodide is toxic if swallowed or inhaled.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4]

Conclusion

Methyltriphenylarsonium iodide is a versatile and effective reagent for the synthesis of alkenes and epoxides. The protocols detailed in this application note provide a framework for its use in Wittig-type olefination and Corey-Chaykovsky-type epoxidation reactions. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently employ this reagent to achieve their synthetic goals.

References

-

Aggarwal, V. K., & Richardson, J. (2003). Asymmetric ylide reactions: epoxidation, cyclopropanation, aziridination, olefination, and rearrangement. Chemical Reviews, 103(8), 2919-2938. [Link]

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

-

Dhar, D. N. (1981). The Wittig Reaction. In The Wittig Reaction (pp. 1-13). Springer, Berlin, Heidelberg. [Link]

-

Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. Dimethylsulfonium Fluorenylide—A New and Stable Ylide. Journal of the American Chemical Society, 83(2), 417–423. [Link]

-

McNulty, J., & Das, P. (2009). A general, mild and efficient, one-pot protocol for the Wittig reaction. European Journal of Organic Chemistry, 2009(21), 3543-3546. [Link]

-

Nayak, S. K., & Murphy, J. A. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(12), 1144-1147. [Link]

-

Organic Syntheses. trans-STILBENE OXIDE. [Link]

-

PubChem. Methyltriphenylarsonium iodide. [Link]

- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). Corey–Chaykovsky reaction in ionic liquids: a facile synthesis of epoxides and cyclopropanes. Tetrahedron Letters, 44(33), 6493-6496. [Link]

Sources

- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Arsonium Wittig Reaction

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Wittig reaction with arsonium ylides. Unlike their more common phosphonium counterparts, arsonium ylides present a unique set of challenges and opportunities due to their heightened reactivity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific experimental failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Wittig reaction with an arsonium ylide failed completely—no product, only starting material recovered. What are the primary reasons for this?

Answer:

A complete failure of the reaction typically points to a fundamental issue in one of the two critical stages: ylide generation or the olefination reaction itself. Arsonium ylides are significantly more reactive and often less stable than their phosphonium analogs, making the entire process more sensitive to reaction conditions.

The most common culprits for a total lack of product are:

-

Failure to Generate the Arsonium Ylide: This is the most frequent point of failure. The C-H bond adjacent to the positively charged arsenic atom must be deprotonated to form the ylide. If the base used is not strong enough or is incompatible with the reaction conditions, no ylide will be formed, and therefore, no reaction will occur.

-

Instantaneous Ylide Decomposition: Arsonium ylides, particularly non-stabilized ones (e.g., where the carbanion is not adjacent to a stabilizing group like a carbonyl), can be highly unstable. They are sensitive to moisture, oxygen, and even certain solvents at elevated temperatures. If the ylide decomposes before the carbonyl substrate is introduced, the reaction will not proceed.

-

Insufficiently Reactive Carbonyl Substrate: While arsonium ylides are highly reactive, they can still struggle with extremely sterically hindered ketones.[1] In such cases, the nucleophilic attack by the ylide on the carbonyl carbon is too slow, and side reactions or decomposition become the dominant pathways.

-

Presence of Protic Impurities: Any protic species (water, alcohols) in the reaction mixture will quench the ylide immediately upon its formation.[2] The ylide, being a strong base, will simply be protonated, regenerating the arsonium salt and rendering it unreactive towards the carbonyl.

A logical troubleshooting workflow should always begin by confirming the successful formation of the ylide.

Caption: Troubleshooting workflow for a failed arsonium Wittig reaction.

Question 2: How can I confirm that my arsonium ylide was successfully generated before adding my aldehyde/ketone?

Answer:

Confirming ylide formation is a critical troubleshooting step. Since arsonium ylides are typically generated and used in situ, direct isolation and characterization are often impractical.[3][4] However, there are several reliable indicators of successful deprotonation:

-

Color Change: The most common and immediate indicator is a distinct color change upon adding the base to the arsonium salt suspension. Non-stabilized arsonium ylides often produce deep colors, such as dark red, orange, or deep yellow. This is due to the formation of the highly conjugated, charge-separated ylide species. A persistent, strong color is a good sign of a high ylide concentration.

-

Dissolution of the Salt: Arsonium salts are often sparingly soluble in common ethereal solvents like THF or diethyl ether.[5] Upon successful deprotonation and ylide formation, the suspension of the salt should dissolve to form a deeply colored, homogeneous solution.

| Observation | Inference | Action |

| No color change upon base addition. | Ylide not formed. | Use a stronger base; check for protic impurities. |

| Fleeting color that disappears quickly. | Ylide is formed but is unstable and decomposing. | Lower the reaction temperature; ensure a strict inert atmosphere. |

| Arsonium salt remains a solid precipitate. | Incomplete or no deprotonation. | Increase equivalents of base; allow more time for deprotonation. |

| Suspension becomes a clear, colored solution. | Successful Ylide Formation. | Proceed with the addition of the carbonyl substrate. |

| Caption: Table for visual confirmation of arsonium ylide formation. |

Protocol: Small-Scale Test for Ylide Formation

For a definitive but destructive test, you can quench a small aliquot of the purported ylide solution.

-

Under an inert atmosphere, prepare the arsonium ylide as planned (e.g., 0.5 mmol scale in 2 mL of THF).

-

Once the characteristic color has developed and persisted for 10-15 minutes, withdraw a small aliquot (~0.1 mL) via syringe.

-

Quench this aliquot into a vial containing deuterated water (D₂O) or deuterated methanol (CD₃OD).

-

Analyze the quenched sample by ¹H NMR. Successful ylide formation will be confirmed by the disappearance of the acidic α-proton signal of the arsonium salt and the appearance of a new signal corresponding to the deuterated alkyl group.

Question 3: My reaction is sluggish, and I'm getting low yields. How can I optimize the reaction conditions?

Answer:

Low yields in the presence of both starting materials suggest a slow reaction rate that cannot outcompete decomposition pathways. The key is to accelerate the desired olefination.

-

Solvent Choice: The Wittig reaction mechanism involves charge-separated intermediates.[6] While non-polar solvents like THF and diethyl ether are standard for ylide generation, a more polar, aprotic solvent can sometimes accelerate the olefination step. Consider switching to or adding co-solvents like DMSO or DMPU, but only after the ylide has been formed, as these can interfere with some bases.

-

Temperature Profile: While ylide generation often requires low temperatures (-78 °C to 0 °C) to prevent decomposition, the olefination step itself can often be gently heated.[7] After adding the carbonyl substrate at a low temperature, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50 °C in THF) can significantly increase the rate.

-

Base and Counter-ion Effects: The choice of base determines the counter-ion (e.g., Li⁺ from n-BuLi, Na⁺ from NaH). Lithium cations are known to coordinate to the betaine intermediate, which can sometimes slow down the collapse to the oxaphosphetane and subsequent product formation.[6] If using a lithium base, consider switching to a sodium- or potassium-based reagent (NaH, KHMDS) to see if the "salt-free" conditions improve the rate.

Optimized General Protocol for a Sluggish Reaction:

-

Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

-

Suspend the arsonium salt (1.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a strong base (e.g., NaH, 1.1 eq.) and stir until the salt dissolves and a persistent color develops (30-60 min).

-

Cool the resulting ylide solution to -78 °C.

-

Add a solution of the carbonyl substrate (1.0 eq.) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. If it is proceeding slowly, heat the mixture to reflux for 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup.[7]

Question 4: I'm observing an epoxide as a major byproduct. Why is this happening and how can I prevent it?

Answer:

The formation of an epoxide from a reaction intended to be an olefination is a classic sign that the reaction is following a different mechanistic pathway, specifically the Corey-Chaykovsky reaction .[8][9] This is the characteristic outcome of reactions between carbonyls and sulfur ylides , not phosphorus or arsenic ylides.

Caption: Comparison of Wittig vs. Corey-Chaykovsky reaction pathways.

While arsenic is in the same group as phosphorus, its chemistry can differ. The driving force for the Wittig reaction is the formation of a very strong P=O or As=O bond. In contrast, the driving force for the Corey-Chaykovsky reaction is the formation of a stable epoxide ring and the departure of a good leaving group (a neutral sulfide).[10]

If you are observing epoxide formation, it strongly implies one of two possibilities:

-

Contamination with Sulfur Reagents: The most likely cause is contamination. Check if any reagents used could be contaminated with sulfur compounds. For example, using a base like dimsyl sodium (generated from DMSO) in an inappropriate context could potentially lead to sulfur-based side reactions.[11]

-

Unusual Electronic Properties of the Substrate: In very rare and specific cases involving highly unusual electronic or steric factors, the arsonium betaine intermediate might favor an intramolecular Sₙ2-type ring closure over the typical [2+2] cycloaddition/elimination.

Troubleshooting Steps:

-

Verify Reagent Purity: Ensure that your arsonium salt, base, and solvents are pure and free from any sulfur-containing contaminants.

-

Change the Base: If you are using a DMSO-derived base, switch to a purely hydrocarbon- or amine-based system, such as n-BuLi in hexanes or KHMDS in THF, to eliminate any potential for sulfur ylide generation.

-

Re-evaluate the Reaction: Confirm that the product is indeed an epoxide through rigorous characterization (NMR, MS). If confirmed, this represents a highly unusual reactivity pattern for an arsonium ylide that warrants further mechanistic investigation.

References

-

Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Gherghel, A., & Spafiu, F. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. [Link]

-

Chem-Station. (2024). Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

-

The Organic Chemistry Tutor. (2023). Ylides and the Wittig Reaction. YouTube. [Link]

-

Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Wikipedia. (n.d.). Ylide. [Link]

-

Fiveable. (n.d.). Phosphonium Ylides Definition. [Link]

-

ResearchGate. (n.d.). Synthesis of arsonium- and phosphonium-ylides 1As and 1P. [Link]

-

Reddit. (2022). Problems with wittig reaction. [Link]

-

King, D. M., et al. (2020). Nature of the Arsonium-Ylide Ph3As=CH2 and a Uranium(IV) Arsonium-Carbene Complex. Angewandte Chemie. [Link]

-

ResearchGate. (2025). (Z)-Selective Wittig and Corey–Chaykovsky reactions of propargyl ylides using trialkylgallium bases. [Link]

-

Organic Syntheses. (n.d.). Vinyl acetate. [Link]

-

The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

-

Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

-

National Institutes of Health. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Ylides. [Link]

-

ResearchGate. (n.d.). The synthesis of vinyl ethers under photochemical reaction.... [Link]

-

Royal Society of Chemistry. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Ylides. [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Synthesis of Vinyl and Allyl Ethers. [Link]

-

National Institutes of Health. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Nature of the Arsonium-Ylide Ph3 As=CH2 and a Uranium(IV) Arsonium-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ylide - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

how to handle light-sensitive Methyltriphenylarsonium iodide

Technical Support Center: Methyltriphenylarsonium Iodide

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I understand that success in complex organic synthesis relies on the integrity of every reagent. Methyltriphenylarsonium iodide is a powerful reagent, particularly for olefination reactions, but its sensitivity and inherent hazards demand meticulous handling. This guide is designed to move beyond simple instructions, offering a deeper understanding of the causality behind best practices and providing robust troubleshooting strategies to ensure the success and safety of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of Methyltriphenylarsonium iodide.

Q1: What is Methyltriphenylarsonium iodide and what is its primary application?

Methyltriphenylarsonium iodide (CAS No. 1499-33-8) is an organoarsenic compound.[1][2] It is an arsonium salt, analogous to phosphonium salts, and is primarily used to generate an arsonium ylide for Wittig-type olefination reactions. In this reaction, the ylide reacts with an aldehyde or ketone to synthesize an alkene, a foundational transformation in organic chemistry.[3][4]

Q2: Why is this compound classified as "light-sensitive," and what are the consequences of light exposure?

The term "light-sensitive" indicates that the compound can undergo photochemical decomposition upon exposure to light, particularly in the UV and high-energy visible spectrum.[2] The energy from photons can be absorbed by the molecule, potentially leading to the cleavage of the carbon-arsenic or arsenic-iodide bonds. This decomposition results in a loss of reagent integrity, forming impurities and reducing the concentration of the active salt available for ylide formation. The ultimate consequence in a synthesis is a significant drop in reaction yield or complete reaction failure.[5] You may observe a color change in the solid material, from its typical pale yellow to a darker yellow, orange, or green, as a sign of degradation.[2]

Q3: What are the most critical safety hazards associated with Methyltriphenylarsonium iodide?

This compound presents significant health and environmental hazards. It is classified as toxic if swallowed (H301) and toxic if inhaled (H331).[1][6] Due to the presence of arsenic, chronic exposure can lead to severe health issues. Furthermore, it is very toxic to aquatic life with long-lasting effects.[6][7] Therefore, all handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[7][8]

Q4: How should I properly store both new, unopened containers and previously opened containers of this reagent?

Proper storage is the first and most critical step in maintaining the reagent's efficacy.

-

Unopened Containers: Keep the manufacturer's sealed container in a cool, dry, and dark place. A dedicated, ventilated cabinet for reactive and toxic chemicals is ideal.

-

Opened Containers: The headspace of an opened container should be purged with an inert gas like argon or nitrogen before resealing.[1][8] This displaces both moisture and oxygen. The container should then be tightly sealed and wrapped in aluminum foil or placed in a secondary amber container to protect it from light.[8] Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Q5: What are the visual indicators that my stock of Methyltriphenylarsonium iodide may have decomposed?

The pure reagent is typically a pale yellow crystalline powder.[1][9] Signs of decomposition include:

-

Significant Color Change: A shift to a dark yellow, orange, green, or brown color is a strong indicator of degradation.[2]

-

Change in Texture: Clumping or the appearance of a sticky or oily residue can suggest hygroscopic behavior or decomposition into other products.

-

Poor Solubility: If the reagent does not dissolve as expected in a solvent where it is known to be soluble (e.g., methanol), it may be contaminated with insoluble degradation byproducts.[2]

Section 2: Troubleshooting Guide for Experimental Use

Even with proper storage, issues can arise during experimental setup. This guide provides a logical framework for diagnosing and solving common problems.

Scenario 1: My Wittig-type reaction is failing or providing very low yields.

-

Question: I am confident in my procedure, but my olefination reaction with Methyltriphenylarsonium iodide is not working. What are the most probable causes?

-

Answer & Troubleshooting Steps: A failing Wittig-type reaction is a classic process-of-elimination problem. The root cause almost always lies in either the integrity of the arsonium salt or the generation of the ylide.

-

Reagent Integrity Check: Before troubleshooting the reaction, assess your starting material. Does it show any visual signs of decomposition as listed in FAQ Q5? If so, it is highly recommended to use a fresh, unopened bottle of the reagent. The light-sensitive nature of this compound cannot be overstated; even brief or repeated exposure to ambient lab lighting during weighing can cause incremental degradation that leads to failure.

-

Ylide Formation Environment: The generation of the arsonium ylide is the critical step.

-

Base Quality: The base used for deprotonation (e.g., n-BuLi, NaH, KOtBu) must be fresh and highly active. A common point of failure is using an old bottle of base that has been exposed to air and moisture.[5] For instance, potassium tert-butoxide is highly hygroscopic and its efficacy diminishes rapidly upon exposure to the atmosphere.

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Water will quench the strong base and the ylide as it forms. Ensure all glassware is oven- or flame-dried and solvents are passed through a purification system or are of a high-purity anhydrous grade.[10][11]

-

Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and improve stability.[10] Ensure your temperature is accurate and maintained throughout the base addition and ylide generation period.

-

-

Reaction Execution:

-

Exclusion of Light: It is best practice to conduct the entire experiment with the fume hood sash lowered and the lab lights dimmed or off, using only indirect light if necessary.[11] Wrapping the reaction flask in aluminum foil is a mandatory and effective precaution.

-

Addition Order: The standard procedure involves generating the ylide first by adding the base to a suspension of the arsonium salt in an anhydrous solvent like THF.[5] Only after the ylide has formed (often indicated by a color change) should the aldehyde or ketone be added slowly at the appropriate temperature.

-

-

Scenario 2: I am observing inconsistent yields from one run to the next.

-

Question: My procedure is standardized, but my yields are fluctuating significantly between experiments. What could be causing this variability?

-

Answer & Troubleshooting Steps: Inconsistency often points to subtle, un-tracked variables in the handling of a sensitive reagent.

-

Variability in Reagent Exposure: Are you weighing the reagent in the open lab? The duration and intensity of light exposure during weighing and transfer can vary. A few extra minutes on the benchtop under bright fluorescent lighting can be enough to cause partial degradation, leading to a lower yield. Standardize a "low-light" weighing procedure (see Protocol 1).

-

Inert Atmosphere Technique: Inconsistent purging of the reaction flask or reagent bottle can leave variable amounts of oxygen or moisture, impacting ylide formation. Refine and standardize your Schlenk line or glovebox technique.

-

Solvent and Base "Freshness": Are you using the same batch of anhydrous solvent or the same bottle of base for each run? A freshly opened solvent bottle or a newer batch of base will almost always perform better than one that has been in use for weeks or months.[5] Keep a log of the age and source of these critical components.

-

Section 3: Protocols & Data

Protocol 1: Best-Practice Workflow for Handling Methyltriphenylarsonium Iodide

This protocol minimizes light and atmospheric exposure, ensuring the reagent's integrity from storage to reaction.

-

Preparation: Dim the lights in the laboratory and fume hood where you will be working. Gather all necessary oven-dried glassware for the reaction.

-

Inerting: Assemble the reaction flask and flush it thoroughly with dry argon or nitrogen.

-

Reagent Retrieval: Retrieve the Methyltriphenylarsonium iodide container from its dark, cool storage location. If the container has been refrigerated, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

-

Low-Light Weighing: In the dimmed fume hood, briefly open the container and quickly weigh the required amount of the pale yellow solid onto a tared weighing paper or directly into a tared, inerted flask. Minimize the time the container is open.

-

Re-storage: Immediately after weighing, flush the headspace of the reagent bottle with argon, seal it tightly, wrap it in aluminum foil, and return it to its proper storage location.

-

Addition to Reaction: Immediately add the weighed reagent to the prepared, inerted reaction flask. If weighed outside the flask, ensure a swift transfer.

-

Solvent Addition: Add the anhydrous solvent via cannula or syringe.

-

Light Exclusion: Wrap the reaction flask completely in aluminum foil to protect it from light during the subsequent steps of ylide formation and reaction.

Workflow Visualization

The following diagram illustrates the critical decision points and actions for maintaining reagent integrity.

Sources

- 1. Methyltriphenylarsonium IodideCAS #: 1499-33-8 [eforu-chemical.com]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Arsonium, methyltriphenyl-, iodide (1:1) | C19H18AsI | CID 73911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. americanelements.com [americanelements.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Navigating the Challenges of Methyltriphenylarsonium Iodide: A Technical Guide to Safe Laboratory Practices

This technical support guide is designed for researchers, scientists, and drug development professionals who handle Methyltriphenylarsonium iodide. Recognizing the inherent toxicity of this organoarsenic compound, this document provides a comprehensive framework for its safe management in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges and provide actionable, evidence-based solutions to ensure personnel safety and experimental integrity.

Section 1: Understanding the Hazard Profile of Methyltriphenylarsonium Iodide

Methyltriphenylarsonium iodide ((C₆H₅)₃AsCH₃I) is a quaternary arsonium salt. While essential for certain chemical syntheses, its toxicity is a significant concern. The primary routes of exposure are inhalation, ingestion, and skin contact.[1] The toxicity stems from the arsenic component, which can disrupt cellular processes. Organoarsenic compounds, while generally less toxic than inorganic arsenic, still pose significant health risks.[2][3]

Key Toxicological Concerns:

-

Acute Exposure: Inhalation of dust can be harmful.[1] Ingestion may be harmful.[1] Symptoms of acute exposure to similar compounds can include nausea, vomiting, vertigo, ataxia, slurred speech, and drowsiness.[4]

-

Dermal Contact: May cause skin irritation.[1]

-

Ocular Contact: Can cause serious eye irritation.[1]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and management of Methyltriphenylarsonium iodide.

Q1: What are the immediate first aid steps in case of accidental exposure?

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[1]

-

Ingestion: Immediately call a poison center or doctor. Rinse the mouth.[1] Do not induce vomiting.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE.

| PPE Component | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. | To prevent skin contact. |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes and dust. |

| Lab Coat | A lab coat or coveralls should be worn. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Use a respirator if airborne concentrations exceed the OSHA PEL, or if dust is generated. | To prevent inhalation of toxic dust particles. |

Source: Adapted from OSHA guidelines and safety data sheets.[5][6]

Q3: How should I properly store Methyltriphenylarsonium iodide?

Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and store it locked up.[1] It is also advisable to store it in a designated area for toxic compounds, clearly labeled with hazard warnings.[7]

Q4: Can I dispose of small quantities of Methyltriphenylarsonium iodide down the drain?

No. Due to its high toxicity to aquatic life, it must not be disposed of in the sanitary sewer system.[8] All waste containing this compound must be treated as hazardous waste.

Section 3: Troubleshooting Guides

This section provides step-by-step protocols for managing specific issues that may arise during experiments involving Methyltriphenylarsonium iodide.

Guide 1: Managing a Small Spill (Solid)

A small spill is defined as an amount that can be safely cleaned up by trained laboratory personnel without posing a significant inhalation hazard.

Workflow for Small Spill Cleanup

Caption: Workflow for handling a small solid spill of Methyltriphenylarsonium iodide.

Causality Behind the Steps:

-

Alerting and Restricting Access: This prevents the spread of contamination by personnel traffic.

-

Gentle Covering: Avoids creating airborne dust, which is a primary inhalation hazard.[5]

-

Scooping, Not Sweeping: Dry sweeping can aerosolize the fine powder.

-

Wet Wiping for Decontamination: Using a damp cloth helps to capture any remaining particles without creating dust. Washing with large amounts of water is a recommended decontamination method.[9]

-

Verification: Essential to ensure the area is safe for resumption of work.

Guide 2: Emergency Response for a Large Spill or Release

A large spill is one that poses a significant risk of exposure and is beyond the capability of laboratory personnel to clean up safely.

Emergency Protocol for Large Spills

Caption: Waste segregation and disposal pathway for Methyltriphenylarsonium iodide.

Key Disposal Principles:

-

Do not mix with other waste streams. Keep arsenic-containing waste separate to avoid chemical reactions and to ensure proper disposal.

-

Label containers clearly. Include the chemical name, "Hazardous Waste," and the associated hazard symbols.

-

Follow institutional guidelines. Your institution's EHS department will have specific procedures for hazardous waste pickup and disposal. [10]

References

-

General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration - OSHA. [Link]

-

FACT SHEET: Cleaning Radioactive Contamination. Tulane University. [Link]

-

Methyltriphenylarsonium Iodide | AMERICAN ELEMENTS ®. American Elements. [Link]

-

Tanaka, Y., Matsuhashi, K., & Ogra, Y. (2025). Analytical techniques for arsenic speciation. Analytical Sciences. [Link]

-

Chen, J., Garbinski, L. D., Rosen, B., Zhang, J., Xiang, P., & Ma, L. Q. (2019). Organoarsenical compounds: Occurrence, toxicology and biotransformation. Critical Reviews in Environmental Science and Technology, 49(12), 1041-1076. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution. Drexel University. [Link]

-

Arsenic and its compounds: What can I do? - Hazards in Collections. Canadian Conservation Institute. [Link]

-

Monitoring Arsenic in the Environment: A Review of Science and Technologies for Field Measurements and Sensors. U.S. Environmental Protection Agency. [Link]

-

Organoarsenic compounds: Human health tier II assessment. Australian Government Department of Health. [Link]

-

ARSENIC, ORGANIC COMPOUNDS | Occupational Safety and Health Administration - OSHA. [Link]

-

Biological Exposure or Spills: Response, Decontamination & Clean-up. St. Olaf College. [Link]

-

Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

-

INFORMATION FOR HEALTH CARE PROFESSIONALS ARSENIC EXPOSURE & TOXICITY. Centers for Disease Control and Prevention. [Link]

-

Working with a toxic chemical – arsenic derivatives. EPFL. [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

-

Recent Advances in Colorimetric Detection of Arsenic Using Metal-Based Nanoparticles. Nanomaterials. [Link]

-

Staying Safe from Arsenic Exposure: A Role-Based Guide for Industrial Workers. [Link]

-

Spills and Emergencies | Radiation Safety. University of Pittsburgh. [Link]

-

Arsenic Toxicity. StatPearls. [Link]

-

On-Site Analysis of Arsenic in Groundwater Using a Microfabricated Gold Ultramicroelectrode Array. Analytical Chemistry. [Link]

-

Laboratory Waste Disposal Handbook. University of Essex. [Link]

-

Methyl Iodide (Iodomethane). U.S. Environmental Protection Agency. [Link]

-